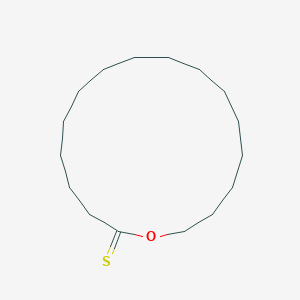
1-Oxacycloheptadecane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxacycloheptadecane-2-thione is a chemical compound with the molecular formula C16H30OS It is characterized by the presence of a thioester functional group within a 17-membered ring structure
Méthodes De Préparation
The synthesis of 1-Oxacycloheptadecane-2-thione can be achieved through several methods. One common approach involves the thionation of oxacycloheptadecane derivatives using reagents such as phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (HMDO) in xylene . The reaction typically requires heating and careful control of reaction conditions to ensure high yield and purity.
Industrial production methods for this compound may involve similar thionation reactions but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
1-Oxacycloheptadecane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the thione sulfur, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Oxacycloheptadecane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactive properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism by which 1-Oxacycloheptadecane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thione group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its large ring structure allows for specific binding interactions with proteins and other macromolecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
1-Oxacycloheptadecane-2-thione can be compared to other thioester-containing compounds such as:
Propriétés
Numéro CAS |
107223-88-1 |
|---|---|
Formule moléculaire |
C16H30OS |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
oxacycloheptadecane-2-thione |
InChI |
InChI=1S/C16H30OS/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-16/h1-15H2 |
Clé InChI |
MUQHUCGUGXJQPD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCC(=S)OCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


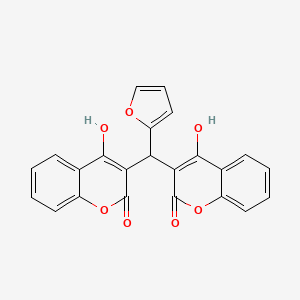
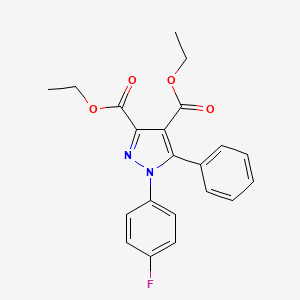
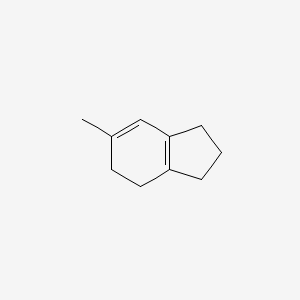
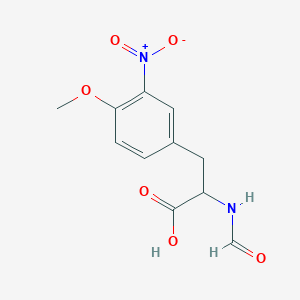

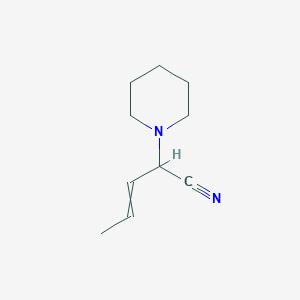
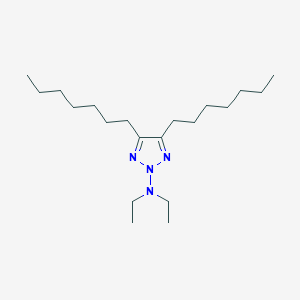

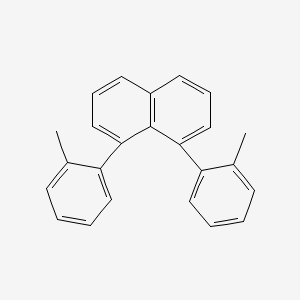
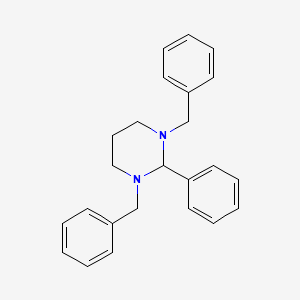
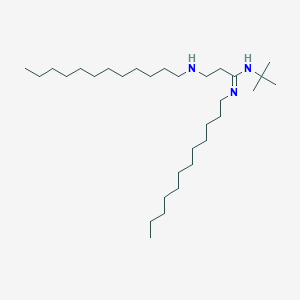
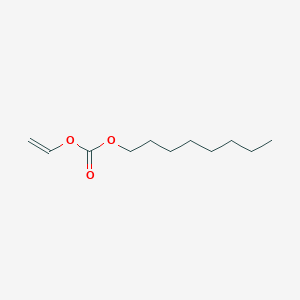
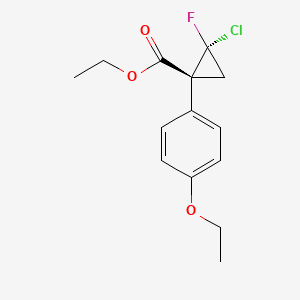
![3-(2-methoxyphenyl)propyl-[(E)-3-phenylprop-2-enyl]azanium;chloride](/img/structure/B14333648.png)
